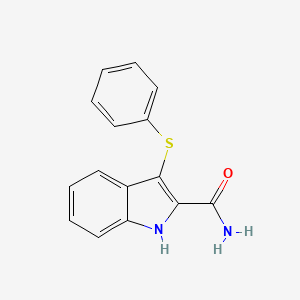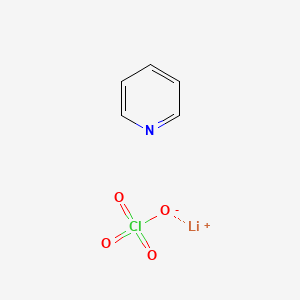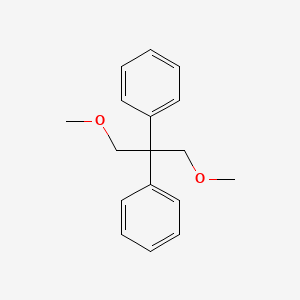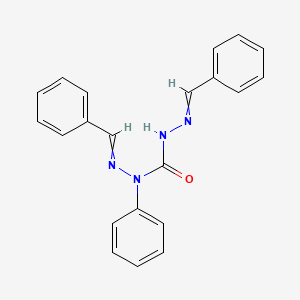
3,7-Dimethylocta-2,4-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylocta-2,4-dienal, also known as citral, is an organic compound with the molecular formula C₁₀H₁₆O. It is a pale yellow liquid with a strong lemon odor, commonly found in the essential oils of plants such as lemongrass, lemon myrtle, and lemon verbena. Citral is widely used in the flavor and fragrance industries due to its pleasant citrus scent.
Synthetic Routes and Reaction Conditions:
Isomerization of Geraniol and Nerol: Citral can be synthesized through the isomerization of geraniol and nerol, which are naturally occurring alcohols found in essential oils. This process typically involves acid-catalyzed dehydration.
Oxidation of Citronellal: Another method involves the oxidation of citronellal, a monoterpenoid found in citronella oil. This reaction can be catalyzed by various oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, citral is often produced via the pyrolysis of β-pinene, a component of turpentine oil. This method involves heating β-pinene to high temperatures in the presence of a catalyst, resulting in the formation of citral along with other by-products.
Types of Reactions:
Oxidation: Citral can undergo oxidation to form citral oxide, a compound used in the synthesis of various pharmaceuticals and fragrances.
Reduction: Reduction of citral can yield citronellal, which is a key intermediate in the production of menthol.
Addition Reactions: Citral can participate in addition reactions with nucleophiles such as hydrogen cyanide to form cyanohydrins, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for isomerization, metal catalysts for hydrogenation.
Major Products:
Citral Oxide: Formed through oxidation.
Citronellal: Formed through reduction.
Cyanohydrins: Formed through addition reactions.
科学的研究の応用
Chemistry: Citral is used as a starting material in the synthesis of various organic compounds, including vitamins A and E, ionones, and methylionones, which are important in the fragrance industry.
Biology: In biological research, citral is studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in natural preservatives and antimicrobial agents.
Medicine: Citral has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Studies have shown that citral can induce apoptosis in cancer cells and reduce inflammation in animal models.
Industry: In the industrial sector, citral is a key ingredient in the production of flavors and fragrances. It is also used in the manufacture of cleaning products, cosmetics, and personal care items due to its pleasant lemon scent.
作用機序
Citral exerts its effects through various molecular targets and pathways. In antimicrobial applications, citral disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory applications, citral inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. In anticancer applications, citral induces apoptosis through the activation of caspases and the mitochondrial pathway.
類似化合物との比較
Geraniol: An alcohol with a similar structure to citral, used in fragrances and as a flavoring agent.
Nerol: Another alcohol isomeric with geraniol, also used in the fragrance industry.
Citronellal: A reduction product of citral, used in the synthesis of menthol and as a fragrance component.
Uniqueness of Citral: Citral is unique due to its strong lemon odor and its versatility in various chemical reactions. Unlike geraniol and nerol, which are primarily used for their fragrance properties, citral’s ability to undergo oxidation and reduction reactions makes it a valuable intermediate in the synthesis of a wide range of compounds.
特性
CAS番号 |
137046-94-7 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
3,7-dimethylocta-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4,6-9H,5H2,1-3H3 |
InChIキー |
VVIABXRTIAZQSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC=CC(=CC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)







![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)

![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)
